1-(Benzyloxy)-4-fluorobenzene
CAS No.: 370-78-5
Cat. No.: VC2002255
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370-78-5 |
|---|---|
| Molecular Formula | C13H11FO |
| Molecular Weight | 202.22 g/mol |
| IUPAC Name | 1-fluoro-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | GOJNJAKUQZLPPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
1-(Benzyloxy)-4-fluorobenzene (CAS: 370-78-5) consists of a benzene ring with a benzyloxy group (-OCH₂C₆H₅) at position 1 and a fluorine atom at position 4. The compound has the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol . Its structure combines the electronic effects of both the electron-donating benzyloxy substituent and the electron-withdrawing fluorine atom, creating distinctive chemical reactivity.
Physicochemical Properties
The compound exists as a solid at room temperature with a melting point of 54-56°C . Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-fluorobenzene
| Property | Value |
|---|---|
| IUPAC Name | 1-fluoro-4-phenylmethoxybenzene |
| CAS Registry Number | 370-78-5 |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.22 g/mol |
| Density | 1.133±0.06 g/cm³ (Predicted) |
| Melting Point | 54-56°C |
| Boiling Point | 301.0±17.0°C (Predicted) |
| Physical Appearance | Solid |
| Storage Condition | 2-8°C |
Data sources: PubChem and ChemBK
Structural Identifiers
For research and database purposes, 1-(Benzyloxy)-4-fluorobenzene can be identified using several structural notation systems as shown in Table 2.
Table 2: Structural Identifiers for 1-(Benzyloxy)-4-fluorobenzene
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| InChIKey | GOJNJAKUQZLPPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)F |
| European Community (EC) Number | 671-076-6 |
| DSSTox Substance ID | DTXSID10371071 |
Synthesis Methods
Several approaches exist for synthesizing 1-(Benzyloxy)-4-fluorobenzene, each with distinct advantages depending on scale requirements and available starting materials.
Williamson Ether Synthesis
The most common preparation method involves a Williamson ether synthesis using 4-fluorophenol and benzyl bromide in the presence of a base . This reaction proceeds via an SN2 mechanism:
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Deprotonation of 4-fluorophenol with a base (typically K₂CO₃ or NaOH)
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Nucleophilic attack of the resulting phenoxide on benzyl bromide
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Formation of the ether linkage with elimination of bromide
The reaction is typically conducted in polar aprotic solvents such as acetone or DMF at elevated temperatures to ensure complete conversion.
Radiochemical Synthesis Applications
1-(Benzyloxy)-4-fluorobenzene serves as an important intermediate in radiochemical synthesis, particularly in the preparation of positron emission tomography (PET) tracers. For example, in the synthesis of no-carrier-added 4-[¹⁸F]fluorophenol, the compound appears as a key precursor .
The radiochemical synthesis involves:
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Preparation of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide
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Nucleophilic ¹⁸F-fluorination to produce 4-benzyloxy-[¹⁸F]fluorobenzene
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Subsequent debenzylation to yield 4-[¹⁸F]fluorophenol
This pathway achieved radiochemical yields of 34-36% within 40 minutes, demonstrating the utility of benzyloxy fluorobenzene derivatives in radiopharmaceutical production .
Alternative Synthetic Routes
Other reported methods for synthesizing 1-(Benzyloxy)-4-fluorobenzene include:
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Nucleophilic aromatic substitution of 1,4-difluorobenzene with benzyl alcohol under basic conditions
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Cross-coupling reactions using appropriate boronic acid derivatives
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Fluorination of 1-(benzyloxy)benzene using appropriate fluorinating agents
Comparative Analysis with Related Compounds
The properties and reactivity of 1-(Benzyloxy)-4-fluorobenzene can be better understood by comparing it with structurally related compounds. Table 3 presents a comparative analysis.
Table 3: Comparison of 1-(Benzyloxy)-4-fluorobenzene with Related Compounds
Chemical Reactivity
The reactivity of 1-(Benzyloxy)-4-fluorobenzene is influenced by both the electron-donating benzyloxy group and the electron-withdrawing fluorine atom.
Benzyl Ether Functionality
The benzyloxy group in 1-(Benzyloxy)-4-fluorobenzene can undergo:
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Hydrogenolysis: Cleavage under hydrogen atmosphere with palladium catalysts to yield 4-fluorophenol
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Oxidative cleavage under appropriate conditions
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Lewis acid-mediated debenzylation
This reactivity profile makes it valuable as a protecting group in multi-step syntheses, particularly in radiochemistry where the benzyl group can be selectively removed after introducing the fluorine atom .
Applications in Scientific Research
1-(Benzyloxy)-4-fluorobenzene has found applications across multiple scientific disciplines.
Radiopharmaceutical Development
One of the most significant applications of 1-(Benzyloxy)-4-fluorobenzene is in radiopharmaceutical chemistry. The compound serves as a versatile synthon for developing PET imaging agents containing the 4-[¹⁸F]fluorophenoxy moiety . Research has demonstrated that:
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The benzyloxy protecting group allows for selective fluorination
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Subsequent deprotection produces 4-[¹⁸F]fluorophenol in good radiochemical yields (34-36%)
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The resulting radiochemically labeled compound can be further functionalized for specific targeting applications
Importantly, the synthetic route using 1-(Benzyloxy)-4-fluorobenzene provides 4-[¹⁸F]fluorophenol in anhydrous methanol solution, facilitating subsequent coupling reactions with moisture-sensitive molecules .
Synthetic Organic Chemistry
In synthetic chemistry, 1-(Benzyloxy)-4-fluorobenzene serves as:
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A building block for constructing more complex molecular architectures
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An intermediate in the synthesis of pharmaceuticals and agrochemicals
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A model compound for studying the electronic effects of mixed substituents on aromatic rings
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